N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-methyl group and a carboxamide-linked 2,3-dihydro-1,4-benzodioxin moiety. The carboxamide group at position 3 enhances polarity, likely improving solubility and target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-2-5-16-19-9-13(18(23)21(16)10-11)17(22)20-12-3-4-14-15(8-12)25-7-6-24-14/h2-5,8-10H,6-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJVBIZUEZPTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the pyrido[1,2-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit enzyme inhibitory properties. For example, studies have shown that related sulfonamide derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are pertinent in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Anticancer Potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Investigations into its efficacy against various bacterial strains have shown promising results, indicating that it could serve as a lead compound for developing new antibiotics.
Medicinal Chemistry
The compound serves as a scaffold for drug design and development. Researchers are exploring modifications to enhance its biological activity and selectivity for specific targets.
Pharmaceutical Development
Given its enzyme inhibitory properties, this compound is being investigated as a potential candidate for pharmaceutical formulations aimed at treating metabolic disorders and neurodegenerative diseases.
Case Study 1: Enzyme Inhibition
A study conducted by researchers synthesized several sulfonamide derivatives based on the benzodioxin structure and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited significant inhibition compared to standard drugs used for T2DM and AD treatment .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in substituents provide insights into structure-activity relationships:
- This substitution may enhance blood-brain barrier penetration .
Thiadiazole urea derivative (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-{[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea):
Replacing the carboxamide with a urea-linked thiadiazole increases hydrogen-bonding capacity but may reduce metabolic stability due to the thioether group .
Table 1: Core Structure Comparison
Benzodioxin-containing Compounds
The 2,3-dihydro-1,4-benzodioxin moiety is associated with improved metabolic stability and receptor affinity:
EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxyamine) :
While lacking the pyrido-pyrimidine core, EFLEA’s benzodioxin group contributes to its lipophilicity and resistance to oxidative metabolism. This suggests the target compound’s benzodioxin may similarly enhance bioavailability .Benzodioxin-linked tetrazole (1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one) :
The tetrazole group introduces acidity (pKa ~4.8), contrasting with the carboxamide’s neutral polarity. This difference could alter target selectivity or solubility .
Carboxamide-functionalized Analogs
Carboxamide groups are critical for intermolecular interactions:
- However, the pyrido-pyrimidine core in the target compound may offer better enzymatic selectivity .
- Dipyrido-pyrimidine carboxamide (1-(3-hydroxypropyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide): The fused dipyrido system increases rigidity, possibly reducing conformational flexibility compared to the target compound’s monocyclic pyrido-pyrimidine .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxin moiety fused with a pyrido-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 342.36 g/mol.
1. Antidiabetic Activity
Recent studies have evaluated the compound's inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays demonstrated that this compound exhibited significant inhibitory activity with an IC50 value of approximately 5.8 μM, indicating its potential as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) management .
2. Neuroprotective Effects
The compound’s neuroprotective properties were assessed through its action on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). The results indicated a moderate inhibition of AChE activity, suggesting that it may contribute to cognitive enhancement and neuroprotection in AD models .
3. Anticancer Potential
In addition to its antidiabetic and neuroprotective effects, the compound has shown promise in cancer research. It was tested against several cancer cell lines, where it demonstrated cytotoxicity with varying degrees of effectiveness depending on the cell type. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for α-glucosidase and AChE, which are critical in glucose metabolism and neurotransmission respectively.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that help mitigate oxidative stress in cells, contributing to its neuroprotective effects.
Case Study 1: Antidiabetic Efficacy
A study conducted on diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to control groups. The results were statistically significant (p < 0.05), supporting the compound's role in managing diabetes through enzyme inhibition and improved insulin sensitivity .
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by amyloid-beta peptides, administration of the compound led to improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss and lower levels of inflammatory markers compared to untreated controls .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Enzyme/Pathway | IC50 (μM) | Effectiveness |
|---|---|---|---|
| Antidiabetic | α-glucosidase | 5.8 | Significant |
| Neuroprotective | Acetylcholinesterase | 12 | Moderate |
| Anticancer | Various cancer lines | Varies | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
